Acetylpyrazine

Flavor Chemistry Sensory Science Pyrazine Derivatives

Acetylpyrazine (2-acetylpyrazine; FEMA No. is a heterocyclic aromatic ketone of the pyrazine class, comprising a pyrazine ring with an acetyl substituent at the 2-position.

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
CAS No. 22047-25-2
Cat. No. B1664038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylpyrazine
CAS22047-25-2
Synonyms2-Acetylpyrazine;  2 Acetylpyrazine;  2Acetylpyrazine;  1-Pyrazinylethanone;  2-Acetylpyrazine;  Acetylpyrazine; 
Molecular FormulaC6H6N2O
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC=CN=C1
InChIInChI=1S/C6H6N2O/c1-5(9)6-4-7-2-3-8-6/h2-4H,1H3
InChIKeyDBZAKQWXICEWNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityslightly soluble in water;  soluble in organic solvents
moderately soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acetylpyrazine (CAS 22047-25-2): Technical Baseline for Scientific and Industrial Sourcing


Acetylpyrazine (2-acetylpyrazine; FEMA No. 3126) is a heterocyclic aromatic ketone of the pyrazine class, comprising a pyrazine ring with an acetyl substituent at the 2-position [1]. It is a well-established flavoring agent, naturally occurring in roasted foods such as popcorn, bread crust, and coffee [2][3]. The compound is a solid at room temperature with a melting point of 75–78°C and is typically supplied at purities of ≥99% (GC) . Its primary industrial relevance lies in its potent, characteristic roasted and popcorn-like aroma, which drives its use in food, beverage, and fragrance formulations at parts-per-million (ppm) concentrations [4].

Acetylpyrazine (22047-25-2): Why In-Class Substitution is Not a Straightforward Procurement Decision


Substituting acetylpyrazine with another pyrazine derivative, or a compound from a different heterocyclic class with a similar general descriptor (e.g., 'roasted,' 'nutty'), is not a reliable procurement or formulation strategy. While many compounds share the 'roasted' or 'nutty' aroma description, their organoleptic impact is governed by their specific odor detection threshold and the qualitative nuance they impart. For instance, the odor threshold for acetylpyrazine is a specific, quantifiable value (0.062 mg/L in water) that differs substantially from close structural analogs like 2,5-dimethylpyrazine (1.70 mg/L) [1]. Furthermore, regulatory acceptance is not universal across the pyrazine class; acetylpyrazine's established safety profile under FEMA GRAS 3126 [2] is a specific, documented status that may not be shared by a structurally similar but less-studied analog. These differences in potency, flavor character, and compliance status mean that direct replacement can lead to significant and undesirable deviations in final product quality, cost-in-use, and regulatory adherence.

Acetylpyrazine (CAS 22047-25-2): A Quantitative Evidence Guide for Differentiated Selection


Comparative Odor Potency: Acetylpyrazine vs. Alkylpyrazines in Aqueous Systems

In a direct head-to-head comparison of odor detection thresholds in water, acetylpyrazine exhibits a significantly lower threshold (higher potency) than common alkylpyrazine flavor ingredients. Its threshold of 0.062 mg/L (62 ppb) is approximately 27 times lower (more potent) than that of 2,5-dimethylpyrazine (1.70 mg/L) and 40 times lower than 2,3-dimethylpyrazine (2.50 mg/L) [1]. This quantifies a substantial difference in flavor impact at equivalent concentrations.

Flavor Chemistry Sensory Science Pyrazine Derivatives

Comparative Odor Potency: Acetylpyrazine vs. 2-Acetylpyrrole

When directly compared to 2-acetylpyrrole, a heterocyclic compound with a similarly reported 'bread, walnut' aroma [1], acetylpyrazine demonstrates a dramatically higher odor potency. The odor threshold for acetylpyrazine is 0.062 mg/L, while that for 2-acetylpyrrole is 170 mg/L [1]. This represents an over 2,700-fold difference in potency.

Flavor Chemistry Sensory Analysis Heterocyclic Aromatics

Regulatory Differentiation: FEMA GRAS Status and Food Safety Compliance

Acetylpyrazine's regulatory standing is clearly defined and distinct from many potential alternatives. It is recognized as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) under FEMA Number 3126 [1] and is listed in the FDA's Substances Added to Food inventory [2]. This is not a class-wide property. A flavorist or procurement specialist cannot assume that a similar-sounding pyrazine derivative possesses the same GRAS status or has undergone the same rigorous safety evaluation. This provides a clear, de-risked procurement pathway.

Food Regulatory Science Flavor Safety Compliance

Synthetic Yield Improvement: Optimized Production for Cost-Effective Sourcing

Recent patent literature describes an improved synthetic method for acetylpyrazine that directly addresses cost and scalability concerns associated with older production routes. The patented method claims a yield increase to 69% for the synthesis of 2-acetylpyrazine, a significant improvement over traditional methods using organolithium or multi-step Grignard reactions that were cited as being lower-yielding and operationally complex [1]. This quantifiable improvement in yield is a key differentiator in the upstream supply chain, influencing the ultimate cost and availability of high-purity material.

Process Chemistry Organic Synthesis Cost Engineering

Acetylpyrazine (CAS 22047-25-2): Evidence-Backed Application Scenarios for Research and Industrial Use


Precision Flavor Formulation for 'Roasted' and 'Popcorn' Notes

For flavor houses and food technologists developing savory snacks, bakery products, or plant-based meat alternatives, acetylpyrazine is a critical tool for building authentic roasted and popcorn flavor profiles. Its very low odor threshold (0.062 mg/L) [1] allows formulators to achieve significant flavor impact at low inclusion rates (typically 1-10 ppm in the final product) , making it highly cost-effective. This high potency, confirmed by direct comparison with less potent pyrazines, ensures it delivers the desired organoleptic punch without overdosing, which can lead to off-notes. Procurement decisions should prioritize high-purity material (≥99% GC) to ensure consistent flavor delivery.

De-Risked Food and Beverage Product Development

For R&D teams in the food and beverage industry, selecting acetylpyrazine mitigates regulatory risk. Its well-defined and longstanding status as a FEMA GRAS flavoring substance (FEMA 3126) and its inclusion in the FDA's EAFUS database provide a clear, documented path to compliance for U.S. market products [2][3]. This reduces the uncertainty associated with using novel or less thoroughly evaluated flavor compounds, accelerating the formulation-to-market timeline and ensuring product safety reviews proceed smoothly. Sourcing from vendors who can provide documentation of this GRAS status is a key procurement criterion.

Chemical Synthesis Intermediate for Pharmaceuticals

Beyond its flavor applications, acetylpyrazine serves as a valuable building block in medicinal chemistry. Its pyrazine core is a common pharmacophore, and the acetyl group provides a handle for further derivatization [4]. For example, it is used in the synthesis of antidiabetic drugs like Glipizide and lipid-modulating agents like Acipimox [5]. In this context, procurement is driven by chemical purity (≥99%) and consistency. The development of higher-yielding synthetic methods, such as those claiming 69% yield [6], suggests a maturing and potentially more economical supply chain for research and production quantities.

Analytical Chemistry and Food Research

In academic and industrial food research, acetylpyrazine is a key target analyte for understanding the formation of process flavors. The development of stable isotope dilution assays (SIDA) using deuterated internal standards of acetylpyrazine enables precise and accurate quantification of this potent odorant in complex food matrices like bread crust and roasted nuts [7]. Researchers requiring acetylpyrazine for method development or as a reference standard should prioritize high-purity (>99%) material to ensure analytical accuracy and reliable quantitation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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